1,2-Dithiaacenaphthene

Übersicht

Beschreibung

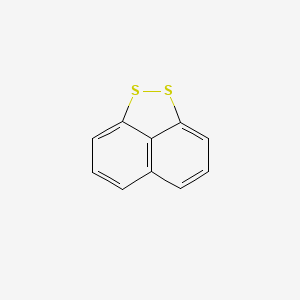

1,2-Dithiaacenaphthene is a heterocyclic organic compound . It is also known as Naphtho[1,8-cd]-1,2-dithiole . The molecular formula of 1,2-Dithiaacenaphthene is C10H6S2 .

Synthesis Analysis

Acenaphthoquinones are interesting with regard to photochemistry and versatile synthetic intermediates to polycyclic hydrocarbon and heterocyclic compounds . The most widely used methods for the preparation of acenaphthoquinone are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride . Multicomponent reactions (MCRs) play an increasingly important role in organic and medicinal chemistry because of their convergence, productivity, ease of execution, good to excellent yields, and broad applications in combinatorial chemistry .Molecular Structure Analysis

The molecular formula of 1,2-Dithiaacenaphthene is C10H6S2, and its average mass is 190.285 Da . The structure of 1,2-Dithiaacenaphthene can be analyzed using various methods, including spectroscopy and crystallography .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactivity and Hydrolysis

1,2-Dithiaacenaphthene S-oxide exhibits unique chemical reactivity, particularly in alkaline hydrolysis. It's hydrolyzed significantly slower than its open-chain analog in an alkaline medium, which is attributed to its structural rigidity (Tamagaki, Hirota, & Ōae, 1973).

2. Interaction with Inorganic Cyanide

In a study exploring the reaction with inorganic cyanide, rigid cyclic thiolsulfinates and thiolsulfonates like 1,2-dithiaacenaphthene S-oxide showed unique reactivity. The proximity effect due to the rigidly confined S–S bond at the peri-position of the naphthalene ring plays a crucial role (Tamagaki, Hirota, & Ōae, 1974).

3. Solid State Applications

Diacenaphthylene-fused benzo[1,2-b:4,5-b']dithiophenes, which include 1,2-dithiaacenaphthene, demonstrate varying packing structures in the solid state depending on substituent groups. They have potential applications in organic electronics, given their ability to form dimers with radical cations and display good field-effect mobility (Wu et al., 2017).

4. Reactivity and Structural Analysis

The synthesis and analysis of diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin, a related compound, indicate potential for unique reactivity and complex formation with metals like platinum. This suggests applications in organometallic chemistry and materials science (Adams, Captain, & Smith, 2004).

5. Organic Field-Effect Transistors

1,2-Dithiaacenaphthene derivatives show promise in the field of organic field-effect transistors. Subtle chemical modifications in these compounds can lead to significant variations in electronic properties and molecular packing, influencing carrier mobility and device performance (Zhang, Tan, Wang, Hu, & Zhu, 2009).

6. Organic Solar Cells

Several studies have explored the use of 1,2-dithiaacenaphthene-based molecules in organic solar cells. Their unique electronic properties, such as band gaps and molecular orbitals, make them suitable as materials for photovoltaic applications, demonstrating moderate power conversion efficiencies (Dutta et al., 2012).

Eigenschaften

IUPAC Name |

2,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOFGUDEKQECDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)SSC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175044 | |

| Record name | Naphtho(1,8-cd)-1,2-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dithiaacenaphthene | |

CAS RN |

209-22-3 | |

| Record name | Naphtho(1,8-cd)-1,2-dithiole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000209223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(1,8-cd)-1,2-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.